Cas no 857679-55-1 (INCB8761(PF-4136309))

INCB8761 (PF-4136309) is a selective and potent small-molecule antagonist of the chemokine receptor CCR2, which plays a critical role in inflammatory and autoimmune diseases. Its high selectivity for CCR2 over other chemokine receptors ensures minimal off-target effects, making it a valuable tool for research into monocyte and macrophage recruitment pathways. The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, facilitating in vivo studies. INCB8761 has been widely used in preclinical research to investigate the therapeutic potential of CCR2 inhibition in conditions such as fibrosis, atherosclerosis, and diabetic nephropathy. Its well-characterized activity and reliability support robust experimental outcomes.
INCB8761(PF-4136309) structure
INCB8761(PF-4136309) structure
Product Name:INCB8761(PF-4136309)
CAS No:857679-55-1
MF:C29H31F3N6O3
MW:568.590056657791
MDL:MFCD22124474
CID:823237
PubChem ID:11192346
Update Time:2025-08-05

INCB8761(PF-4136309) Chemical and Physical Properties

Names and Identifiers

    • INCB8761(PF-4136309)
    • INCB8761
    • N-{2-[(3S)-3-({4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohe xyl}amino)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)benzami de
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)benzamide (ACI)
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • PF 04136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-...
    • NSC-796433
    • PF-4136309 [WHO-DD]
    • N-{2-[(3S)-3-({4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl}amino)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)benzamide
    • 1372407-07-2
    • INCB 8761
    • PF 4136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • INCB8761 (PF-4136309)
    • INCB8761/PF-4136309
    • N-{2-OXO-2-[(3S)-3-{[(1R,4R)-4-HYDROXY-4-[5-(PYRIMIDIN-2-YL)PYRIDIN-2-YL]CYCLOHEXYL]AMINO}PYRROLIDIN-1-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
    • AC-30237
    • BCP0726000196
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(...
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • CS-M3082
    • DA-64428
    • DTXSID201026041
    • AKOS030526422
    • HY-13245A
    • 857679-55-1
    • CHEMBL2029422
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-yipyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • UNII-3M2595V4KT
    • (s)-PF-4136309
    • NCGC00390572-01
    • BRD-K94420399-001-01-9
    • 1341224-83-6
    • compound 17 [PMID: 24900280]
    • CS-0610
    • N-(2-((3S)-3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamid e
    • DA-55810
    • PF4136309
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • N-{2-oxo-2-[(3S)-3-{[(1s,4s)-4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino}pyrrolidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
    • PF04136309
    • BDBM50382932
    • CS-0021951
    • Benzamide,N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • AKOS040753735
    • PF-4136309
    • N-(2-((3S)-3-((trans-4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2- yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • INCB-8761
    • (S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • EX-A2696
    • N-(2-((S)-3-((trans-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • GTPL9032
    • AS-75226
    • J-523917
    • BCP03515
    • BCP29071
    • HY-13245B
    • C12852
    • SCHEMBL1377713
    • HY-13245
    • ZNSVOHSYDRPBGI-LXWOLXCRSA-N
    • NSC796433
    • F20787
    • XEC40707
    • C14659
    • G67698
    • INCB8761(PF-4136309)?
    • Benzamide, N-(2-((3S)-3-((trans-4-hydroxy-4-(5-(2-pyrimidinyl)- 2-pyridinyl)cyclohexyl)amino)-1-pyrrolidinyl)-2-oxoethyl)-3-(trifluoromethyl)-
    • BS-51392
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)b enzamide
    • 3M2595V4KT
    • (Rac)-PF-4136309
    • Benzamide, N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • BCP9000786
    • GLXC-10083
    • AKOS032947245
    • PF-04136309
    • MDL: MFCD22124474
    • Inchi: 1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
    • InChI Key: ZNSVOHSYDRPBGI-CBQRAPNFSA-N
    • SMILES: OC1(CCC(N[C@H]2CCN(C(=O)CNC(C3C=CC=C(C(F)(F)F)C=3)=O)C2)CC1)C1N=CC(C2N=CC=CN=2)=CC=1

Computed Properties

  • Exact Mass: 568.24097336g/mol
  • Monoisotopic Mass: 568.24097336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 7
  • Complexity: 894
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.40

INCB8761(PF-4136309) Pricemore >>

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INCB8761(PF-4136309) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
1.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium ,  Oxygen Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Toluene ;  1 h, -78 °C
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Production Method 9

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  5 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
5.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

INCB8761(PF-4136309) Raw materials

INCB8761(PF-4136309) Preparation Products

Additional information on INCB8761(PF-4136309)

INCB8761 (PF-4136309): A Promising Compound in Cancer Therapy

INCB8761, also known as PF-4136309, is a novel compound with the CAS number 857679-55-1. This compound has garnered significant attention in the scientific community due to its potential applications in the field of oncology. INCB8761 is a highly specific inhibitor of the proteasome, a key cellular machinery responsible for protein degradation. Its ability to selectively target the proteasome makes it a promising candidate for the development of novel cancer therapies.

The discovery and development of INCB8761 represent a significant advancement in the understanding of proteasome function and its role in cancer progression. Proteasomes are essential for maintaining cellular homeostasis by degrading misfolded proteins and regulating critical signaling pathways. In cancer cells, the proteasome activity is often upregulated to support rapid cell proliferation and survival. By inhibiting the proteasome, INCB8761 can disrupt these processes, leading to apoptosis in cancer cells while sparing normal cells to a greater extent.

Recent studies have demonstrated the efficacy of INCB8761 in preclinical models of various cancers, including multiple myeloma, lymphoma, and solid tumors. For instance, research published in Nature Communications highlighted the compound's ability to induce tumor regression in mouse models of aggressive cancers. These findings suggest that INCB8761 could serve as a next-generation proteasome inhibitor with improved potency and selectivity compared to existing therapies like bortezomib.

In addition to its antitumor effects, INCB8761 has shown potential in combination therapies. By targeting the proteasome alongside other pathways, such as the PI3K/AKT/mTOR pathway, researchers have observed synergistic effects that enhance antitumor activity. This combinatorial approach could be particularly beneficial for patients with refractory cancers who do not respond to conventional treatments.

The development of INCB8761 has also been supported by advancements in computational chemistry and high-throughput screening techniques. These methods have enabled researchers to optimize the compound's pharmacokinetic properties, ensuring better bioavailability and reduced toxicity. Preclinical studies have demonstrated that INCB8761 exhibits favorable pharmacokinetics, with efficient absorption and distribution across various tissues.

Beyond its therapeutic potential, INCB8761 strong has become a valuable tool for studying proteasome biology and its role in cellular signaling. By inhibiting the proteasome, researchers can gain insights into the regulation of key proteins involved in cell cycle progression, apoptosis, and immune response. Such knowledge is critical for developing targeted therapies that address unmet medical needs in oncology.

In conclusion, INCB8761 (PF-4136309) strong represents a groundbreaking advancement in cancer research. Its unique mechanism of action as a proteasome inhibitor, combined with promising preclinical results, positions it as a potential game-changer in the treatment of various cancers. As research continues to progress, further studies will be needed to evaluate its safety and efficacy in clinical trials. Nonetheless, the discovery of this compound marks an exciting milestone in the fight against cancer.

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